molecular formula C20H27NO4 B8074457 1,3-Dioxoisoindolin-2-yl dodecanoate CAS No. 94815-92-6

1,3-Dioxoisoindolin-2-yl dodecanoate

Cat. No.: B8074457
CAS No.: 94815-92-6
M. Wt: 345.4 g/mol
InChI Key: QEBOVDPYRLQLHZ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl dodecanoate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a dodecanoyloxy group attached to the isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl dodecanoate typically involves the acylation of isoindole derivatives. One common method is the reaction of isoindole with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dodecanoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl dodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoindole derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl dodecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    2-Oxindole: Another isoindole derivative with similar structural features but different functional groups.

    2H-Pyran: A heterocyclic compound with a similar ring structure but containing an oxygen atom instead of nitrogen.

Uniqueness: 1,3-Dioxoisoindolin-2-yl dodecanoate is unique due to the presence of the dodecanoyloxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other isoindole derivatives.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(22)25-21-19(23)16-13-11-12-14-17(16)20(21)24/h11-14H,2-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOVDPYRLQLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620300
Record name 2-(Dodecanoyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94815-92-6
Record name 2-(Dodecanoyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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